(4-tert-Butylphenyl)difluoroacetic acid chemical properties
(4-tert-Butylphenyl)difluoroacetic acid chemical properties
An In-Depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic Acid
Abstract
(4-tert-Butylphenyl)difluoroacetic acid is an organofluorine compound featuring a difluoromethylated carboxylic acid moiety attached to a 4-tert-butylphenyl ring. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, with a particular focus on its relevance to researchers in medicinal chemistry and drug development. The incorporation of geminal fluorine atoms adjacent to a carboxyl group significantly impacts the molecule's electronic properties, acidity, and metabolic stability, making it a valuable building block. The tert-butylphenyl group offers a lipophilic anchor, the properties of which are modulated by the adjacent difluoroacetic acid group. This document synthesizes theoretical knowledge with practical insights into its synthesis and handling, serving as an essential resource for professionals in the field.
Chemical Identity and Physicochemical Properties
The structural foundation of (4-tert-Butylphenyl)difluoroacetic acid combines a bulky, lipophilic tert-butyl group with a strongly electron-withdrawing difluoroacetic acid functional group. This unique combination imparts specific chemical characteristics crucial for its application.
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IUPAC Name: 2-(4-tert-butylphenyl)-2,2-difluoroacetic acid
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CAS Number: 1027514-14-2
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Molecular Formula: C₁₂H₁₄F₂O₂
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Molecular Weight: 228.23 g/mol
The key physicochemical properties are summarized in the table below. It is important to note that many of these values are predicted based on computational models, which are highly reliable for such structures.
| Property | Value | Source |
| Melting Point | 101-104 °C | [1] |
| Boiling Point | 302.6 ± 37.0 °C (Predicted) | [1] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.09 ± 0.10 (Predicted) | [1] |
The predicted pKa of ~1.09 is significantly lower than that of a typical carboxylic acid, highlighting the powerful inductive effect of the two fluorine atoms, which stabilize the carboxylate anion.[2] This increased acidity is a critical feature in its chemical reactivity and potential biological interactions.
Spectroscopic Profile for Structural Elucidation
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for reliable prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
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~1.3 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. Its integration value of 9H is a key identifier.
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~7.5-7.7 ppm (multiplet or two doublets, 4H): These signals arise from the protons on the para-substituted benzene ring. The para-substitution pattern typically results in an AA'BB' system, which often appears as two distinct doublets.
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>10 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid will appear as a broad signal at a downfield chemical shift, which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will confirm the number and type of carbon environments.
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~31 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.
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~35 ppm: Signal for the quaternary carbon of the tert-butyl group.
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~115-130 ppm: A set of signals corresponding to the aromatic carbons.
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~115 ppm (triplet): The α-carbon bearing the two fluorine atoms (CF₂) is expected in this region. Crucially, this signal will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet.
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~170 ppm: The carbonyl carbon of the carboxylic acid.
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¹⁹F NMR: This is essential for any organofluorine compound. A single signal is expected, as the two fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad and strong |
| ~2960 | C-H stretch (Alkyl) | Medium to strong |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong and sharp |
| ~1610, ~1500 | C=C stretch (Aromatic) | Medium |
| 1100-1300 | C-F stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 228.23 corresponding to the molecular weight.
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Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), loss of the tert-butyl group (-57 Da), and other characteristic cleavages of the aromatic ring.
Synthesis and Reaction Chemistry
The α,α-difluoroarylacetic acid motif is a valuable pharmacophore, and its synthesis is of significant interest.[3][4] A robust and versatile method for creating the crucial C-CF₂ bond is the Reformatsky reaction.[5][6]
The Difluoro-Reformatsky Reaction: A Mechanistic Overview
The Reformatsky reaction is an organometallic reaction that utilizes zinc to form a zinc enolate from an α-halo ester.[6] This enolate then acts as a nucleophile, adding to a carbonyl compound. For the synthesis of difluorinated structures, an α,α-difluoro-α-halo ester, such as ethyl iododifluoroacetate, is employed.[7]
The mechanism proceeds through several key steps:
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Oxidative Addition: Zinc metal inserts into the carbon-iodine bond of ethyl iododifluoroacetate, forming an organozinc reagent, also known as a Reformatsky enolate.[6]
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Coordination: The carbonyl oxygen of the aldehyde (4-tert-butylbenzaldehyde) coordinates to the zinc atom of the enolate.
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Nucleophilic Addition: A six-membered, chair-like transition state forms, leading to a C-C bond formation between the enolate and the aldehyde's carbonyl carbon.[6]
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Workup and Hydrolysis: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. Subsequent hydrolysis of the ester group yields the final carboxylic acid product.
A diagram illustrating the core mechanism of the Reformatsky reaction is provided below.
Caption: Fig 1. Generalized Mechanism of the Difluoro-Reformatsky Reaction.
Experimental Protocol: Synthesis of (4-tert-Butylphenyl)difluoroacetic acid
This protocol is a representative procedure based on established methodologies for the difluoro-Reformatsky reaction followed by hydrolysis.
Workflow Diagram:
Caption: Fig 2. Synthetic Workflow Diagram.
Step-by-Step Procedure:
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Zinc Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add activated zinc dust (1.5 equivalents). Anhydrous tetrahydrofuran (THF) is added to cover the zinc.
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Scientist's Note: Activation of zinc (e.g., with dilute HCl followed by washing with water, ethanol, ether, and drying) is critical to remove the passivating oxide layer and ensure reaction initiation.
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Reaction Setup: To the flask, add 4-tert-butylbenzaldehyde (1.0 equivalent). In a separate, dry dropping funnel, prepare a solution of ethyl iododifluoroacetate (1.2 equivalents) in anhydrous THF.
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Initiation and Reaction: Gently heat the flask containing the zinc and aldehyde. Add a small portion of the ethyl iododifluoroacetate solution from the dropping funnel. An exothermic reaction should initiate. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
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Scientist's Note: If the reaction does not start, a crystal of iodine or gentle heating with a heat gun can be used for initiation. The reaction progress can be monitored by TLC by observing the consumption of the starting aldehyde.
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Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
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Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution or dilute HCl (1M).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-tert-butylphenyl)-2,2-difluoro-3-hydroxypropanoate.
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Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, ~3 equivalents) and stir vigorously at room temperature until the ester is fully consumed (monitor by TLC).
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Scientist's Note: LiOH is a preferred base for hydrolysis as it minimizes side reactions compared to NaOH or KOH in some systems.
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Acidification and Isolation: Remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of (4-tert-Butylphenyl)difluoroacetic acid should form.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Applications and Biological Significance
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate physicochemical and pharmacokinetic properties.[8]
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing α-hydrogens with fluorine atoms blocks metabolic oxidation at that position, a common pathway for drug deactivation. This can increase the half-life and bioavailability of a drug.
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Lipophilicity and Binding: The tert-butylphenyl group is highly lipophilic. The adjacent difluoroacetic acid moiety, being strongly polar and acidic, provides a sharp physicochemical contrast. This amphipathic nature can be exploited to optimize binding to biological targets, such as enzyme active sites or receptors, and to fine-tune solubility and membrane permeability. The progressive fluorination of a tert-butyl group has been shown to reduce lipophilicity significantly.[8]
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Conformational Control: The bulky tert-butyl group can act as a conformational anchor, restricting the rotation of the phenyl ring, which can be advantageous for locking a molecule into a bioactive conformation.
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Bioisosterism: The difluoroacetic acid group can serve as a bioisostere for other functional groups, offering a similar size and shape but with drastically different electronic properties.
While specific biological activities for (4-tert-Butylphenyl)difluoroacetic acid are not widely reported, related compounds containing the tert-butylphenol scaffold have demonstrated a wide range of activities, including antibacterial, antifungal, and antioxidant properties.[9][10][11] This suggests that (4-tert-Butylphenyl)difluoroacetic acid is a promising scaffold for the development of new therapeutic agents.
Safety and Handling
(4-tert-Butylphenyl)difluoroacetic acid, like its parent compound difluoroacetic acid, must be handled with appropriate care, assuming it is corrosive and potentially toxic.[12][13]
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Hazard Statements:
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[15]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[15][16]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.[16]
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
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Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[15]
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Conclusion
(4-tert-Butylphenyl)difluoroacetic acid represents a sophisticated molecular scaffold that leverages the principles of modern medicinal chemistry. Its synthesis, primarily via the robust Reformatsky reaction, is accessible, and its structure offers a compelling combination of lipophilicity, conformational restriction, and metabolic resistance conferred by its constituent parts. The potent acidity and unique electronic signature of the difluoroacetic acid group make it a highly attractive building block for researchers aiming to develop novel therapeutics with optimized pharmacokinetic profiles. This guide provides the foundational knowledge necessary for scientists to confidently handle, synthesize, and strategically deploy this valuable compound in their research and development endeavors.
References
Sources
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- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
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- 11. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
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